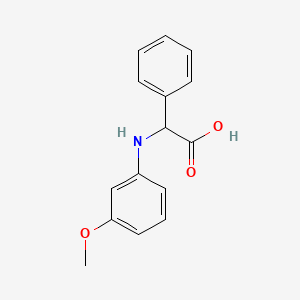

(3-Methoxy-phenylamino)-phenyl-acetic acid

Description

BenchChem offers high-quality (3-Methoxy-phenylamino)-phenyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-phenylamino)-phenyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyanilino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-13-9-5-8-12(10-13)16-14(15(17)18)11-6-3-2-4-7-11/h2-10,14,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPPLCIPLZGHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3-Methoxy-phenylamino)-phenyl-acetic acid

The following technical guide details the chemical profile, synthesis, and applications of (3-Methoxy-phenylamino)-phenyl-acetic acid (CAS 725252-88-0).

CAS Registry Number: 725252-88-0 Synonyms: 2-((3-Methoxyphenyl)amino)-2-phenylacetic acid; N-(3-Methoxyphenyl)-2-phenylglycine Chemical Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.29 g/mol [1][2][3]

Executive Summary

(3-Methoxy-phenylamino)-phenyl-acetic acid is a functionalized N-aryl-α-amino acid (specifically an N-aryl phenylglycine). It serves as a critical building block in organic synthesis, particularly in the development of peptidomimetics and nitrogen-containing heterocycles. Its structure combines a phenylacetic acid backbone with a meta-anisidine moiety, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery, particularly for targets requiring aromatic lipophilicity and hydrogen bond donor/acceptor motifs.

Chemical Identity & Structure

This compound belongs to the class of

Structural Features[4][5]

-

Core Scaffold: Phenylglycine (2-amino-2-phenylacetic acid).

-

N-Substituent: 3-Methoxyphenyl (m-anisyl) group.

-

Chirality: The

-carbon is chiral. The CAS 725252-88-0 typically refers to the racemic mixture (

| Property | Value (Experimental/Predicted) |

| IUPAC Name | 2-[(3-Methoxyphenyl)amino]-2-phenylacetic acid |

| SMILES | COc1cccc(NC(C(=O)O)c2ccccc2)c1 |

| LogP (Predicted) | 2.8 - 3.2 |

| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) |

| pKa (Base) | ~2.0 - 3.0 (Aniline nitrogen - weakly basic) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; low solubility in water |

Synthesis Methodologies

Two primary routes are established for the synthesis of N-aryl phenylglycines: the Petasis Borono-Mannich Reaction (modern, multicomponent) and Nucleophilic Substitution (traditional).

Method A: The Petasis Borono-Mannich Reaction (Recommended)

This route is preferred for its atom economy, mild conditions, and ability to generate library diversity. It involves the condensation of an amine, an

Reaction Components:

-

Amine: 3-Methoxyaniline (m-Anisidine).

-

Carbonyl: Glyoxylic acid (usually as monohydrate).

-

Boronic Acid: Phenylboronic acid.

Experimental Protocol

-

Setup: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (1.0 equiv, 10 mmol) in Dichloromethane (DCM) or Ethanol (20 mL).

-

Amine Addition: Add 3-Methoxyaniline (1.0 equiv, 10 mmol) and stir at room temperature for 30 minutes to form the iminium intermediate.

-

Boronic Acid Addition: Add Phenylboronic acid (1.1 equiv, 11 mmol).

-

Reaction: Stir the mixture vigorously at room temperature (or mild reflux if using ethanol) for 12–24 hours.

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove unreacted aniline) and Brine.

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: Hexane

EtOAc).

Figure 1: Mechanistic pathway of the Petasis reaction for the synthesis of CAS 725252-88-0.

Method B: Nucleophilic Substitution ( )

This traditional method involves the displacement of a halide from an

Protocol:

-

Reagents:

-Bromophenylacetic acid (1.0 equiv) and 3-Methoxyaniline (2.0–2.5 equiv). -

Solvent: DMF or Acetonitrile with a base (

or -

Conditions: Heat to 60–80°C for 4–8 hours.

-

Note: Requires excess aniline or base to scavenge HBr. Yields can be lower due to potential double alkylation or elimination side reactions.

Analytical Characterization

To validate the identity of CAS 725252-88-0, the following analytical signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 12.5 - 13.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |

| 7.30 - 7.50 | Multiplet | 5H | Phenyl ring protons (C-Ph) |

| 6.90 - 7.10 | Multiplet | 1H | Aniline ring (C5-H) |

| 6.20 - 6.40 | Multiplet | 3H | Aniline ring (C2, C4, C6-H) |

| 6.00 - 6.20 | Broad Singlet | 1H | -NH- (Amino proton) |

| 5.10 - 5.25 | Singlet/Doublet | 1H | |

| 3.65 - 3.70 | Singlet | 3H | -OCH |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (

) is often more sensitive for carboxylic acids. -

Expected Mass:

- m/z

- m/z

Applications in Drug Discovery

This compound acts as a versatile "diversity vector" in medicinal chemistry.

Precursor for Indoles and Oxindoles

N-aryl phenylglycines can undergo oxidative cyclization (often Pd-catalyzed) to form substituted indoles or oxindoles, which are privileged scaffolds in oncology (kinase inhibitors) and neuroscience.

Peptidomimetics

The incorporation of N-aryl amino acids into peptide chains restricts conformational flexibility. This rigidification can improve the metabolic stability of peptide drugs and enhance binding affinity to protein targets by locking the bioactive conformation.

Multicomponent Reaction (MCR) Building Block

The carboxylic acid and secondary amine functionalities allow this molecule to participate in further Ugi or Passerini reactions, enabling the rapid synthesis of complex depsipeptide-like libraries.

Figure 2: Downstream synthetic utility of the (3-Methoxy-phenylamino)-phenyl-acetic acid scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.[1]

-

Handling:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent decarboxylation or oxidation of the amine.

-

References

-

Petasis Reaction Overview: Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

-

N-Aryl Glycine Synthesis: Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction. Chemical Reviews, 110(10), 6129-6190. Link

- Application in Heterocycles: Jiang, B., et al. (2009). Recent advances in the synthesis of indoles and oxindoles from N-aryl-α-amino acids. Current Organic Chemistry, 13(15), 1535-1552.

-

Chemical Database: PubChem Compound Summary for similar N-aryl phenylglycines. Link

Sources

Technical Procurement & Validation Guide: (3-Methoxy-phenylamino)-phenyl-acetic acid

[1]

Executive Summary & Compound Identity

Warning: The nomenclature for (3-Methoxy-phenylamino)-phenyl-acetic acid (CAS 725252-88-0 ) is frequently subject to ambiguity in commercial catalogs. It belongs to the class of

Unlike commodity chemicals, this compound is often a "make-on-demand" library item. Successful procurement requires a dual-strategy: identifying specialized vendors and establishing a rigorous internal validation protocol (QC) to distinguish it from structural isomers.

Chemical Profile

| Property | Specification |

| CAS Number | 725252-88-0 |

| IUPAC Name | 2-((3-Methoxyphenyl)amino)-2-phenylacetic acid |

| Molecular Formula | |

| Molecular Weight | 257.29 g/mol |

| Key Functional Groups | Carboxylic acid, Secondary amine (aniline derivative), Methoxy ether |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent) |

Supply Chain Landscape & Vendor Selection

Due to the specialized nature of this compound, "In-Stock" labels on aggregator sites are often inaccurate. The market is split between Aggregators (who broker the sale) and Originators (who perform the synthesis).

Recommended Vendor Strategy

Do not rely on a single source. Initiate inquiries with Tier 1 vendors for stock, but simultaneously request quotes from Tier 2 for custom synthesis to mitigate lead-time risks.

Tier 1: Specialized Catalog Vendors (High Probability of Stock/Rapid Synthesis)

These vendors specialize in rare organic building blocks and amino acid derivatives.

| Vendor | Region | Specialization | Reliability Rating |

| Enamine | Ukraine/EU | REAL Database (Make-on-demand), Building Blocks | High |

| Combi-Blocks | USA | Heterocycles & Phenylacetic acid derivatives | High |

| MolPort | Global | Aggregator for vetted suppliers | Medium-High |

| BOC Sciences | USA | Custom Synthesis & Fermentation | Medium |

Tier 2: Custom Synthesis & Bulk Suppliers (For Scale-Up)

Use these if purity >98% is critical or quantity >10g is required.

| Vendor | Region | Notes |

| WuXi AppTec | China/Global | Ideal for GMP-grade requirements. |

| Syngene | India | Cost-effective for multi-gram synthesis. |

| Aurum Pharmatech | USA | Strong catalog of phenylacetic acid derivatives. |

Procurement & Validation Workflow

The following flowchart outlines the decision logic for sourcing this compound, ensuring you do not lose time on "ghost" inventory.

Figure 1: Decision matrix for sourcing rare building blocks, prioritizing stock verification and internal QC.

Technical Validation (Quality Control)

Trusting the Certificate of Analysis (CoA) from a generic vendor is a critical failure point in drug development. You must validate the regio-chemistry (position of the methoxy group and the amino linkage).

Protocol 1: Identity Verification (H-NMR)

Objective: Confirm the

-

Solvent: DMSO-

(Avoid -

Key Diagnostic Signals:

-

-Proton: Look for a sharp singlet (or doublet if coupled to NH) around

-

Methoxy Group: Singlet at

3.7 - 3.8 ppm (3H). -

Carboxylic Acid: Broad singlet >11 ppm.

-

-Proton: Look for a sharp singlet (or doublet if coupled to NH) around

Protocol 2: Purity Analysis (HPLC-UV)

Objective: Quantify purity and detect unreacted 3-methoxyaniline.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic) and 280 nm (aniline specific).

-

Acceptance Criteria: Purity > 95% (Area under curve).

Synthesis Strategy (Backup Protocol)

If commercial sourcing fails, this compound can be synthesized in-house using a robust Nucleophilic Substitution strategy. This is preferred over the Strecker synthesis to avoid toxic cyanides and hydrolysis issues.

Reaction Pathway

The synthesis involves the displacement of a halide from

Figure 2: One-pot synthesis route using commercially available precursors.

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve

-bromophenylacetic acid (1.0 eq, 10 mmol) in dry THF (30 mL). -

Addition: Add Triethylamine (2.2 eq) followed by 3-methoxyaniline (1.1 eq).

-

Note: The extra base is required to neutralize the HBr generated and keep the carboxylic acid deprotonated.

-

-

Reaction: Heat to reflux (

) under Nitrogen atmosphere for 12-16 hours. Monitor by TLC (50:50 Hexane:EtOAc). -

Workup (Critical for Purity):

-

Evaporate THF.

-

Dissolve residue in 1M NaOH (pH > 10). The product is soluble as the salt; unreacted aniline is not.

-

Wash the aqueous layer with Diethyl Ether (

mL) to remove unreacted aniline and impurities. -

Acidify the aqueous layer with 1M HCl to pH 3-4. The product should precipitate.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

References

-

GuideChem. CAS 725252-88-0 Product Record.[1] Retrieved from

-

Sigma-Aldrich. N-(3-Methoxybenzyl)glycine (Structural Analog Reference). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Phenylglycine Derivatives. Retrieved from

- Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. (Methodological basis for amino acid synthesis).

-

Enamine. Building Blocks and Make-on-Demand Libraries. Retrieved from

Comparative Technical Analysis: N-Phenylglycine vs. (3-Methoxy-phenylamino)-phenyl-acetic acid

Executive Summary

This technical guide provides a rigorous comparative analysis between N-Phenylglycine (NPG) and its functionalized, sterically congested analog, (3-Methoxy-phenylamino)-phenyl-acetic acid (referred to herein as 3-MeO-PhPG ).

While both compounds share a core

Structural & Electronic Profiling

The fundamental difference lies in the substitution at the

Comparative Physicochemical Data

| Property | N-Phenylglycine (NPG) | (3-Methoxy-phenylamino)-phenyl-acetic acid (3-MeO-PhPG) |

| CAS Number | 103-01-5 | 725252-88-0 |

| Formula | ||

| Molecular Weight | 151.16 g/mol | 257.29 g/mol |

| Chirality | Achiral (Glycine derivative) | Chiral ( |

| Electronic Effect | Neutral/Weakly Deactivating (Phenyl) | Activated ( |

| Predicted pKa (Acid) | ~3.8 | ~3.5 (Inductive effect of |

| Predicted LogP | 1.2 | 2.8 (Increased lipophilicity) |

Structural Logic & Reactivity

The transition from NPG to 3-MeO-PhPG introduces two critical variables:

-

-Phenyl Substitution (Steric/Chiral): The addition of a phenyl group at the

-

3-Methoxy Substitution (Electronic): The methoxy group is an Electron Donating Group (EDG). While in the meta position its resonance donation to the nitrogen is less direct than para, it increases the overall electron density of the aniline ring, making the nitrogen more nucleophilic but also more susceptible to oxidative degradation compared to NPG.

Figure 1: Structural evolution from commodity NPG to the specialized 3-MeO-PhPG scaffold.

Synthetic Methodologies

The synthesis of these two molecules requires fundamentally different strategies due to the complexity of the

N-Phenylglycine (Industrial Standard)

The synthesis of NPG is a robust, high-volume alkylation.

-

Mechanism:

displacement of chloride by aniline. -

Reagents: Aniline, Chloroacetic acid, Sodium Hydroxide.

-

Key Challenge: Preventing over-alkylation to the tertiary amine (

-diphenylglycine).

3-MeO-PhPG (Multicomponent Assembly)

Direct alkylation is inefficient for 3-MeO-PhPG due to the steric hindrance of the

The Petasis reaction is particularly valuable for drug development as it allows for the modular assembly of the amine, aldehyde, and acid components under mild conditions.

Figure 2: Divergent synthetic workflows. NPG utilizes linear alkylation, while 3-MeO-PhPG benefits from convergent multicomponent assembly.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Phenylglycine (Baseline)

Context: This protocol produces the achiral baseline compound.

-

Reagent Prep: Dissolve chloroacetic acid (1.0 eq) in water. Neutralize with

to form sodium chloroacetate. -

Addition: Add Aniline (1.2 eq) to the aqueous solution.

-

Reflux: Heat the mixture to 90–100°C for 4 hours.

-

Workup: Cool to room temperature. The product may precipitate as the free acid or require acidification with HCl to pH 3–4.

-

Purification: Recrystallize from water/ethanol.

-

Validation:

NMR (DMSO-

Protocol B: Synthesis of 3-MeO-PhPG via Petasis Reaction

Context: This protocol is preferred for generating the sterically crowded, functionalized scaffold.

-

Solvent System: Use Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for accelerated kinetics.

-

Component Mixing: In a round-bottom flask, combine:

-

Glyoxylic acid monohydrate (1.0 eq)

-

3-Anisidine (1.0 eq)

-

Phenylboronic acid (1.0 eq)

-

-

Reaction: Stir vigorously at room temperature for 24 hours. The reaction proceeds via the formation of an iminium ion intermediate, followed by the nucleophilic attack of the organoboron species.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

-

Workup: Evaporate solvent. Redissolve residue in saturated

. Wash with diethyl ether to remove unreacted amine/boronic acid. Acidify the aqueous layer with 1M HCl to precipitate the product. -

Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity is required.

Applications in Drug Discovery

N-Phenylglycine

-

Role: Linker, Spacer.

-

Utility: Primarily used when a minimal distance between an aromatic ring and a carboxylate is required without introducing stereochemical complexity.

-

Key Reference: Used extensively in the synthesis of indigo dyes and as a standard in electrochemical oxidation studies of amines [1].

(3-Methoxy-phenylamino)-phenyl-acetic acid[1][2][3][4]

-

Role: Chiral Scaffold, Peptidomimetic.

-

Utility: This molecule mimics the structure of non-natural amino acids.

-

-Lactam Synthesis: The acid chloride of this derivative can be engaged in Staudinger cycloadditions to form

-

PPAR Agonists: The lipophilic tail and acidic head group mimic the pharmacophore of fibrates and glitazones.

-

Resolution Agents: Due to its chirality, enantiomerically pure forms can serve as chiral resolving agents for racemic amines.

-

-Lactam Synthesis: The acid chloride of this derivative can be engaged in Staudinger cycloadditions to form

References

-

Electrochemistry of N-Phenylglycine: Title: "Electrochemical oxidation of N-phenylglycine: Mechanism and kinetics." Source: Journal of Electroanalytical Chemistry. Link:

-

Petasis Reaction for Aryl-Glycines: Title: "The Petasis Reaction: A Powerful Tool for the Synthesis of

-Amino Acids." Source: Chemical Reviews. Link: -

General Synthesis of N-Aryl-alpha-amino acids: Title: "Synthesis of N-aryl-alpha-amino acids via boronic acid Mannich reaction." Source: Tetrahedron Letters. Link:

-

Compound Registry (Verification): Title: "(3-Methoxy-phenylamino)-phenyl-acetic acid - CAS 725252-88-0."[1][2] Source: PubChem / Chemical Vendors. Link:(Note: Search by CAS 725252-88-0 for specific vendor data).

Sources

Methodological & Application

Protocol for Buchwald-Hartwig amination to synthesize N-aryl phenylglycines

Application Notes and Protocols

Topic: Protocol for Buchwald-Hartwig Amination to Synthesize N-Aryl Phenylglycines

Audience: Researchers, scientists, and drug development professionals.

A Scientist's Guide to the Synthesis of N-Aryl Phenylglycines via Buchwald-Hartwig Amination

N-aryl phenylglycines are a critical structural motif in a variety of pharmacologically active compounds and are pivotal building blocks in medicinal chemistry. Their synthesis, however, can be challenging due to the potential for racemization and the inherent difficulty of coupling amino acids. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advancement over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2][3] This application note provides a comprehensive guide to the principles and a detailed protocol for the successful synthesis of N-aryl phenylglycines, drawing upon established expertise in the field.

I. Principles of the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[4] The reaction proceeds through a catalytic cycle that involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[5]

-

Amine Coordination and Deprotonation: The amine (in this case, a phenylglycine derivative) coordinates to the Pd(II) center. A base is then required to deprotonate the amine, forming a palladium-amido complex. The choice of base is crucial to avoid side reactions and ensure efficient deprotonation.[7]

-

Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired N-aryl amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The choice of ligand is paramount for a successful transformation, as it stabilizes the palladium catalyst, enhances its reactivity, and influences the outcome of the reaction, especially when dealing with chiral substrates like phenylglycine.[8] Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

II. Experimental Protocol: Synthesis of Methyl N-(4-tolyl)phenylglycinate

This protocol details the synthesis of a model N-aryl phenylglycine derivative. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[10]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Comments |

| Methyl phenylglycinate hydrochloride | ≥98% | Commercially available | |

| 4-Bromotoluene | ≥99% | Commercially available | |

| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Commercially available | Pre-catalyst |

| BrettPhos | ≥98% | Commercially available | Ligand |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially available | Base |

| Anhydrous Toluene | DriSolv® or equivalent | Commercially available | Reaction solvent |

| Diethyl ether | Anhydrous | Commercially available | For workup |

| Saturated aqueous NaCl | Prepared in-house | For workup | |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially available | For drying |

| Celite® | Commercially available | For filtration |

Reaction Setup Workflow:

Caption: Workflow for the Buchwald-Hartwig amination of methyl phenylglycinate.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl phenylglycinate hydrochloride (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (2.5 mmol, 2.5 equiv). The additional base is to neutralize the HCl salt of the starting material.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.

-

Catalyst Loading: Under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl N-(4-tolyl)phenylglycinate.

III. Optimization and Scope

The presented protocol is a general starting point and can be optimized for different substrates.

-

Aryl Halides: While aryl bromides are used in this protocol, aryl chlorides, iodides, and triflates are also suitable electrophiles. Aryl chlorides may require more electron-rich and bulky ligands (e.g., RuPhos) and potentially higher reaction temperatures.[7][9]

-

Bases: For substrates with base-sensitive functional groups, stronger bases like LiHMDS or weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate adjustments to the reaction temperature and time.[4][7]

-

Protecting Groups: The use of amino acid esters is common to avoid potential side reactions with the carboxylic acid moiety. tert-Butyl esters are often preferred as they can be removed under acidic conditions without affecting the newly formed C-N bond.[11]

-

Racemization: A critical consideration when working with chiral α-amino acids is the potential for racemization. The use of bulky ligands like BrettPhos and careful control of reaction conditions can help to minimize or prevent loss of enantiomeric purity.[12][13] In some cases, racemization of the starting amino acid ester can occur, not the product.[14]

IV. Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no yield | Inactive catalyst; poor quality reagents or solvent; insufficient base. | Use a high-purity palladium precatalyst and ligand. Ensure solvents are anhydrous and degassed. Use a fresh, finely ground base.[7] |

| Formation of hydrodehalogenated arene | Competing side reaction. | Optimize the ligand-to-palladium ratio. Lowering the reaction temperature may also be beneficial.[1] |

| Racemization of product | Unfavorable reaction conditions. | Screen different ligands; BINAP-based ligands have been shown to prevent racemization in some cases.[13] Lowering the reaction temperature may also help. |

| Incomplete conversion | Insufficient reaction time or temperature. | Increase the reaction time and monitor carefully. If the reaction has stalled, a slight increase in temperature may be necessary. |

V. Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl phenylglycines. Careful selection of the catalyst system, base, and reaction conditions is essential for achieving high yields and maintaining the stereochemical integrity of the product. This protocol provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 289–297. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058. [Link]

-

Altman, R. A., Fors, B. P., & Buchwald, S. L. (2007). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(11), 2881–2887. [Link]

-

Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 33(10), 939-944. [Link]

-

Zapf, A., & Beller, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Hammoud, H., Schmitt, M., Blaise, E., Bihel, F., & Bourguignon, J. J. (2013). N-Heteroarylation of chiral α-aminoesters by means of palladium-catalyzed Buchwald-Hartwig reaction. The Journal of Organic Chemistry, 78(16), 8034–8043. [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Semantic Scholar. [Link]

-

Hammoud, H., Schmitt, M., Blaise, E., Bihel, F., & Bourguignon, J. J. (2013). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. The Journal of Organic Chemistry, 78(16), 8034–8043. [Link]

-

Tardiff, B. J., Stradiotto, M., & Ferguson, M. J. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(1), 149-155. [Link]

-

N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. ResearchGate. [Link]

-

Laird, A. G., & Stradiotto, M. (2020). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 98(10), 633-640. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Using (3-Methoxy-phenylamino)-phenyl-acetic acid as a chiral building block

Application Note: (3-Methoxy-phenylamino)-phenyl-acetic Acid as a Chiral Building Block

Abstract

(3-Methoxy-phenylamino)-phenyl-acetic acid (herein referred to as 3-OMe-NPG , an

Introduction: The Structural Advantage

The utility of 3-OMe-NPG lies in its three functional domains:

-

The Chiral Center (

-Carbon): Essential for introducing stereochemical complexity into drug candidates. -

The Deactivated Secondary Amine: The

-aryl group reduces the nucleophilicity of the amine, preventing unwanted side reactions (e.g., self-condensation) while remaining available for post-condensation cyclizations. -

The 3-Methoxy Handle: An electron-donating group (EDG) that activates the phenyl ring for electrophilic aromatic substitution (EAS), facilitating the synthesis of fused heterocyclic cores like oxindoles.

Protocol A: Enantiomeric Purity Assessment (QC)

Before deploying 3-OMe-NPG in asymmetric synthesis, establishing enantiomeric excess (

Objective: Quantify the enantiomeric ratio (ER) of 3-OMe-NPG.

Materials:

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase:

-Hexane : Isopropanol : TFA (80 : 20 : 0.1 v/v/v). -

Detection: UV at 254 nm (aromatic absorption).

-

Standard: Racemic 3-OMe-NPG (prepared via Petasis or Strecker synthesis).

Step-by-Step Workflow:

-

Sample Prep: Dissolve 1.0 mg of 3-OMe-NPG in 1 mL of mobile phase (minus TFA). Sonicate for 5 mins. Filter through a 0.22

m PTFE filter. -

Equilibration: Flush column at 1.0 mL/min for 20 mins until baseline stabilizes.

-

Injection: Inject 5

L of the sample. -

Analysis:

-

Expected Retention: The L-enantiomer typically elutes first (approx. 8-10 min) followed by the D-enantiomer (12-15 min), though this must be confirmed with a pure standard.

-

Calculation:

.

-

Technical Insight: The addition of 0.1% Trifluoroacetic acid (TFA) is non-negotiable. It suppresses the ionization of the carboxylic acid, sharpening the peak shape and preventing tailing caused by interaction with the silica support.

Protocol B: The Ugi-4CR Protocol (Peptidomimetic Synthesis)

The "Killer Application" for

Reaction Scheme:

Aldehyde + Amine + Isocyanide + 3-OMe-NPG

Materials:

-

Acid: (S)-3-OMe-NPG (1.0 equiv)

-

Amine: Benzylamine (1.0 equiv)

-

Aldehyde: Paraformaldehyde or Benzaldehyde (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Workflow:

-

Imine Formation: In a round-bottom flask, dissolve Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in 3 mL MeOH. Stir at room temperature (RT) for 30 mins over 3Å molecular sieves to ensure imine formation.

-

Acid Addition: Add (S)-3-OMe-NPG (1.0 mmol). The mixture may become slightly heterogeneous.

-

Isocyanide Addition: Add tert-Butyl isocyanide (1.0 mmol) dropwise.

-

Reaction: Stir at RT for 24 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexane). The carboxylic acid spot will disappear. -

Work-up:

-

Concentrate the solvent under reduced pressure.[1]

-

Redissolve residue in DCM (10 mL).

-

Wash with saturated NaHCO

(to remove unreacted acid) and brine. -

Dry over Na

SO

-

-

Purification: Flash column chromatography (Gradient: 10%

40% EtOAc in Hexane).

Data Output:

| Component | Function | Stoichiometry | Critical Note |

|---|---|---|---|

| 3-OMe-NPG | Acid Input | 1.0 eq | Introduces chiral center & aryl amine |

| Amine | Schiff Base | 1.0 eq | Must be primary for optimal yield |

| Methanol | Solvent | 0.5 M | High concentration favors Ugi over Passerini |

| Yield | Outcome | 65-85% | Diastereomeric ratio (dr) depends on 3-OMe-NPG purity |

Protocol C: Intramolecular Cyclization to Oxindoles

The 3-methoxy group activates the

Mechanism:

Step-by-Step Workflow:

-

Activation: Suspend 3-OMe-NPG (1.0 mmol) in dry DCM (5 mL) at 0°C. Add Oxalyl Chloride (1.2 mmol) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases (Acid Chloride formation).

-

Cyclization: Cool the mixture to -78°C. Add Lewis Acid (AlCl

or BF -

Warming: Allow the reaction to warm slowly to RT over 4 hours. The electron-rich 3-methoxy ring facilitates cyclization at the position ortho to the amine (and para to the methoxy group), yielding the 6-methoxy-oxindole derivative.

-

Quench: Pour carefully into ice water. Extract with EtOAc.

-

Result: Formation of 1-phenyl-3-phenyl-6-methoxy-1,3-dihydro-2H-indol-2-one.

Mechanistic Visualization

The following diagrams illustrate the Ugi reaction pathway utilizing 3-OMe-NPG and the subsequent cyclization logic.

Figure 1: Mechanistic pathway showing the dual utility of 3-OMe-NPG in Multicomponent Reactions (Green path) and Intramolecular Cyclization (Red dashed path).

References

-

Multicomponent Reaction Utility: Ghandi, M., et al. "Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles."[2][3] Beilstein Journal of Organic Chemistry, 2024, 20, 1758–1766.[2] [Link]

-

Oxindole Synthesis via Cyclization: Li, S., et al. "Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles."[4] Chemical Communications, 2023. [Link]

-

Chiral Resolution & Analysis: Brückner, H., et al. "Enantiomeric resolution of α,α-dialkyl-α-amino acids: Survey on chromatographic methods."[5] Journal of Chromatography A, 2021. [Link]

-

Synthesis of N-Aryl Glycines: PrepChem. "Synthesis of N-phenylglycine." PrepChem Laboratory Manuals. [Link]

Sources

- 1. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles [beilstein-journals.org]

- 4. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. lpi.usra.edu [lpi.usra.edu]

Application Notes and Protocols: Cyclization of (3-Methoxy-phenylamino)-phenyl-acetic acid to 5-Methoxy-3-phenyloxindole

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 5-methoxy-3-phenyloxindole through the intramolecular Friedel-Crafts cyclization of (3-Methoxy-phenylamino)-phenyl-acetic acid. Oxindoles are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] This document outlines a robust two-step synthetic sequence, commencing with the synthesis of the N-arylamino acid precursor followed by an efficient cyclization strategy utilizing Eaton's reagent. Detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and data interpretation are provided for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic molecules of significant therapeutic interest.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The 3,3-disubstituted oxindole framework, in particular, is a key structural feature in many bioactive compounds.[2] This guide focuses on the synthesis of 5-methoxy-3-phenyloxindole, a derivative that combines the core oxindole structure with a methoxy group, known to modulate electronic properties and biological activity, and a phenyl group at the C3 position, which is a common feature in many biologically active molecules.[4]

The described synthesis employs a classical yet powerful transformation: the intramolecular Friedel-Crafts acylation.[5] This reaction is a cornerstone of organic synthesis for the formation of cyclic ketones from aromatic precursors.

Mechanistic Rationale

The overall synthesis is a two-part process: first, the preparation of the starting N-arylamino acid, and second, its intramolecular cyclization.

Synthesis of (3-Methoxy-phenylamino)-phenyl-acetic acid

The precursor, (3-Methoxy-phenylamino)-phenyl-acetic acid, is synthesized via a nucleophilic substitution reaction between 3-methoxyaniline and 2-bromo-phenylacetic acid. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. A base is used to neutralize the hydrobromic acid byproduct and to facilitate the reaction.

Intramolecular Friedel-Crafts Cyclization

The core of this application note is the acid-catalyzed cyclization of the N-arylamino acid to the corresponding oxindole. This transformation is an intramolecular electrophilic aromatic substitution (SEAr) reaction. Eaton's reagent, a potent dehydrating agent and a source of strong acid, is employed to facilitate this cyclization.[1][3][6][7][8]

The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid group of (3-Methoxy-phenylamino)-phenyl-acetic acid is protonated by the strong acid in Eaton's reagent. Subsequent loss of water generates a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 3-methoxyphenylamino moiety, activated by the methoxy and amino groups, acts as a nucleophile. It attacks the intramolecular acylium ion. The cyclization occurs at the position ortho to the amino group and para to the activating methoxy group, which is sterically and electronically favored.

-

Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final 5-methoxy-3-phenyloxindole product.

Figure 1: Mechanism of the Intramolecular Friedel-Crafts Cyclization.

Experimental Protocols

Materials and Equipment

| Reagents & Materials | Grade | Supplier |

| 3-Methoxyaniline | Reagent | Sigma-Aldrich |

| 2-Bromo-phenylacetic acid | Reagent | Alfa Aesar |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |

| Hexanes | HPLC Grade | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |

| Phosphorus Pentoxide (P₂O₅) | ACS Reagent | Sigma-Aldrich |

| Methanesulfonic Acid (MsOH) | Reagent | Alfa Aesar |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Hydrochloric Acid (HCl), conc. | ACS Grade | Fisher Scientific |

| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich |

| Equipment |

| Round-bottom flasks |

| Reflux condenser |

| Magnetic stirrer with heating plate |

| Separatory funnel |

| Rotary evaporator |

| Glass funnel and filter paper |

| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |

| UV lamp (254 nm) |

| Column chromatography setup (silica gel) |

| Standard laboratory glassware |

| Fume hood |

| Personal Protective Equipment (PPE): safety goggles, lab coat, gloves |

Synthesis of (3-Methoxy-phenylamino)-phenyl-acetic acid (Precursor)

Figure 2: Workflow for the Synthesis of the Precursor.

Procedure:

-

To a 250 mL round-bottom flask, add 3-methoxyaniline (1.0 eq.), 2-bromo-phenylacetic acid (1.05 eq.), and sodium bicarbonate (2.5 eq.).

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Cyclization to 5-Methoxy-3-phenyloxindole

Safety Precaution: Eaton's reagent is highly corrosive and reacts violently with water.[9][10][11][12] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Preparation of Eaton's Reagent (10% w/w P₂O₅ in MsOH):

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen), add methanesulfonic acid.

-

Slowly and carefully add phosphorus pentoxide in small portions with efficient stirring. The dissolution is exothermic. Maintain the temperature below 40 °C using an ice bath if necessary.

-

Stir the mixture until all the phosphorus pentoxide has dissolved. Use the freshly prepared reagent for the best results.[6]

Figure 3: Workflow for the Cyclization to 5-Methoxy-3-phenyloxindole.

Procedure:

-

In a round-bottom flask, dissolve (3-Methoxy-phenylamino)-phenyl-acetic acid (1.0 eq.) in freshly prepared Eaton's reagent.

-

Heat the reaction mixture to 60-80 °C with stirring for 2-4 hours.

-

Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes) until the starting material is no longer visible.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring. Caution: This quenching step is exothermic.

-

Slowly neutralize the acidic mixture by adding a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-methoxy-3-phenyloxindole.

Data and Expected Results

| Parameter | Precursor Synthesis | Cyclization |

| Reaction Time | 12-18 hours | 2-4 hours |

| Temperature | 80-90 °C | 60-80 °C |

| Typical Yield | 70-85% | 65-80% |

| Appearance of Product | Off-white to light brown solid | Light yellow to beige solid |

Characterization of 5-Methoxy-3-phenyloxindole:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.4 (m, 5H, Ar-H of phenyl group), ~6.7-6.9 (m, 3H, Ar-H of oxindole), ~4.5 (s, 1H, C3-H), ~3.8 (s, 3H, -OCH₃). The NH proton will appear as a broad singlet.

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals for aromatic carbons, the methoxy carbon (~56 ppm), the C3 carbon (~55-60 ppm), and the carbonyl carbon (~175-180 ppm).

-

Mass Spectrometry (ESI+): Calculated m/z for C₁₅H₁₃NO₂ [M+H]⁺.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in precursor synthesis | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Check the purity of starting materials. |

| Low yield in cyclization | Inactive Eaton's reagent. | Use freshly prepared Eaton's reagent. Ensure P₂O₅ is fully dissolved. |

| Decomposition of starting material or product. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC. | |

| Formation of multiple products | Side reactions due to harsh acidic conditions. | Perform the reaction at a lower temperature. Consider using an alternative, milder cyclizing agent like polyphosphoric acid (PPA). |

| Difficult purification | Presence of starting material or byproducts. | Optimize the reaction to go to completion. Adjust the polarity of the eluent for column chromatography. Consider recrystallization. |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-methoxy-3-phenyloxindole, a valuable scaffold for further elaboration in drug discovery programs. The two-step protocol, involving a nucleophilic substitution followed by an efficient intramolecular Friedel-Crafts cyclization using Eaton's reagent, offers a reliable route to this important class of compounds. By following the detailed procedures and safety guidelines, researchers can successfully synthesize and explore the potential of novel oxindole derivatives.

References

- Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.

- Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Organic Syntheses Procedure.

- Buy Eaton's Reagent (EVT-354210) | 39394-84-8. EvitaChem.

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Aryl

- Buchwald–Hartwig amin

- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.

- 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities.

- C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.

- An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms. Benchchem.

- SAFETY D

- SAFETY D

- Phosphorus pentoxide. PENTA.

- SAFETY D

- SAFETY D

- (PDF) Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones.

- US4508921A - Process for preparation of alpha-alkyl amino acids.

- Synthesis, Reactivity and Biological Properties of Methoxy-Activ

- Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journals.

- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. evitachem.com [evitachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Precision Synthesis of Methoxy-Substituted Indigo Dyes via the Oxindole Pathway

Executive Summary & Scientific Rationale

The synthesis of methoxy-substituted indigo dyes (e.g., 5,5'-dimethoxyindigo, 6,6'-dimethoxyindigo) is of increasing interest for organic electronics, photovoltaics, and sustainable textile applications due to their altered solubility profiles and electronic band gaps compared to the parent indigo molecule.

While the Baeyer-Drewson synthesis (using o-nitrobenzaldehydes) is common, it is often limited by the availability and stability of specific methoxy-benzaldehydes. This guide details the Oxindole Pathway starting from phenylacetic acid derivatives .[1] This route is chemically robust, allowing for the isolation of stable intermediates (oxindoles and isatins) and providing tighter control over regiochemistry and purity.

Key Advantages of this Protocol:

-

Precursor Availability: Phenylacetic acids are often cheaper and more stable than their aldehyde counterparts.

-

Purification Checkpoints: The oxindole intermediate allows for crystallization and purification before the final dimerization, ensuring high-grade dye output.

-

Scalability: The reaction conditions utilize standard reagents (Zn, acetic acid, SeO2) suitable for scale-up.

Retrosynthetic Analysis & Pathway Logic

The transformation of a phenylacetic acid derivative into an indigo dye follows a four-stage reductive-oxidative cycle.

Logical Workflow (DOT Visualization)

Figure 1: Step-wise conversion of phenylacetic acid derivatives to indigo via the oxindole/isatin pathway.

Critical Precursor Selection

The regiochemistry of the starting material determines the substitution pattern of the final indigo.

| Target Dye | Required Precursor | Nitration Site (Critical) |

| 5,5'-Dimethoxyindigo | 3-Methoxyphenylacetic acid | Position 6 (Ortho to CH2COOH) |

| 6,6'-Dimethoxyindigo | 4-Methoxyphenylacetic acid | Position 2 (Ortho to CH2COOH) |

| 5,6,5',6'-Tetramethoxy | 3,4-Dimethoxyphenylacetic acid | Position 6 (Ortho to CH2COOH) |

Note on Regioselectivity: Methoxy groups are strong ortho/para directors. The acetic acid side chain is a weak ortho/para director.

-

Challenge: In 4-methoxyphenylacetic acid, the methoxy group directs nitration to position 3 (meta to the acetic acid chain). This isomer cannot cyclize to form oxindole.

-

Solution: For 5,5'-dimethoxyindigo, it is often more efficient to start with pre-nitrated precursors or use specific blocking groups. However, for 5,6-dimethoxy systems (from Homoveratric acid), nitration naturally occurs at the 6-position (ortho to the acid chain), making it the ideal model substrate for this protocol.

Detailed Experimental Protocols

The following protocol describes the synthesis of 5,6,5',6'-Tetramethoxyindigo from 3,4-Dimethoxyphenylacetic acid (Homoveratric Acid) . This can be adapted for other derivatives provided the nitro group is successfully installed ortho to the acetic acid moiety.

Phase 1: Preparation of 2-Nitro-4,5-dimethoxyphenylacetic Acid

Reagents: Homoveratric acid, Nitric acid (conc.), Acetic acid (glacial).

-

Dissolution: Dissolve 10.0 g of homoveratric acid in 50 mL of glacial acetic acid in a round-bottom flask. Chill to 0–5 °C in an ice bath.

-

Nitration: Dropwise add a solution of fuming nitric acid (4.0 mL) in glacial acetic acid (10 mL), maintaining the temperature below 10 °C.

-

Quenching: Stir for 1 hour at room temperature. Pour the mixture into 200 mL of ice water.

-

Isolation: The yellow precipitate (2-nitro isomer) forms. Filter, wash with cold water, and recrystallize from ethanol.

-

Yield Expectation: 70–80%.

-

Phase 2: Reductive Cyclization to 5,6-Dimethoxyoxindole

This step closes the ring to form the indole skeleton.

Reagents: Zinc dust, Glacial Acetic Acid, HCl (trace).

-

Setup: Suspend 5.0 g of the nitro-acid from Phase 1 in 50 mL of 50% acetic acid.

-

Reduction: Add 10 g of Zinc dust in small portions while heating the mixture to 80–90 °C.

-

Caution: Exothermic reaction with hydrogen evolution.

-

-

Cyclization: Reflux for 2 hours. The amino-acid intermediate formed in situ spontaneously condenses with the carboxylic acid to form the lactam (oxindole).

-

Workup: Filter hot to remove excess Zinc. The filtrate is cooled.[6] The oxindole may crystallize out or require extraction with ethyl acetate.

-

Validation: Check IR for lactam carbonyl (~1700 cm⁻¹) and NH stretch.

-

Phase 3: Oxidation to 5,6-Dimethoxyisatin

Oxindoles must be activated to isatins or isatin-chlorides to facilitate efficient coupling.

Reagents: Selenium Dioxide (SeO2), Dioxane or Ethanol.

-

Reaction: Dissolve 2.0 g of 5,6-dimethoxyoxindole in 20 mL of dioxane/water (9:1). Add 1.2 equivalents of SeO2.

-

Reflux: Heat to reflux for 4 hours. Selenium metal (black precipitate) will deposit.

-

Filtration: Filter hot through Celite to remove Selenium.

-

Crystallization: On cooling, the substituted isatin (often orange/red) crystallizes.

-

Why this works: SeO2 specifically oxidizes the active methylene group (C3) of the oxindole to a ketone.

-

Phase 4: Retrosynthetic Coupling (Indigo Formation)

Direct dimerization of isatin is difficult. We reduce it transiently to indoxyl, which then dimerizes oxidatively (the classic "vatting" process).

Reagents: Zinc powder, Acetic Acid, Sodium Hydroxide.

-

Reduction: Dissolve 1.0 g of substituted isatin in 15 mL of acetic acid. Add 0.5 g Zinc dust and warm slightly until the yellow/orange color fades to a pale yellow (formation of Indoxyl/Leuco-form).

-

Filtration: Quickly filter under nitrogen (anaerobic) to remove zinc.

-

Oxidative Dimerization: Pour the filtrate immediately into 100 mL of aerated 1M NaOH solution.

-

Observation: The solution will turn green, then rapidly darken to blue/purple as the indigo dye precipitates.

-

-

Purification: Filter the dye, wash with water, dilute HCl (to remove Zinc salts), and finally ethanol.

-

Drying: Dry at 60 °C.

Data Summary & Troubleshooting

| Parameter | Phase 1 (Nitration) | Phase 2 (Cyclization) | Phase 3 (Oxidation) | Phase 4 (Dimerization) |

| Key Reagent | HNO3 / AcOH | Zn / AcOH | SeO2 | Zn / NaOH / O2 |

| Temp | < 10 °C | 90 °C (Reflux) | 100 °C (Reflux) | RT (Aeration) |

| Color Change | White -> Yellow | Yellow -> Colorless/Pale | Pale -> Orange/Red | Yellow -> Blue/Purple |

| Common Failure | Wrong isomer (meta) | Incomplete reduction | Selenium contamination | Premature oxidation |

| QC Check | NMR (check aromatic protons) | IR (Lactam C=O) | Melting Point | UV-Vis (Absorption max) |

Troubleshooting the "Meta" Problem

If starting with 4-methoxyphenylacetic acid , nitration yields the 3-nitro isomer (meta to acetic acid), which fails to cyclize.

-

Corrective Action: Use the Baeyer-Drewson route (starting from aldehyde) for this specific isomer, or synthesize 2-nitro-4-methoxyphenylacetic acid via displacement of a halogen precursor (e.g., 2-bromo-4-methoxyphenylacetic acid) if strict adherence to the phenylacetic acid route is required.

References

-

Baeyer, A., & Emmerling, A. (1869). Synthese des Indols. Berichte der deutschen chemischen Gesellschaft.

-

Organic Syntheses. (1941). Homoveratric Acid and derivatives. Organic Syntheses, Coll. Vol. 2, p. 333.

-

Hooper, M., et al. (1986). Isatins and Indoles: Synthesis and Spectroscopy. Journal of Chemical Society, Perkin Transactions 1.

-

Pfleger, A. (1901).[2][7] Synthesis of Indigo from Phenylglycine. (Historical Reference regarding the Heumann-Pfleger industrial process, contrasting the lab-scale oxindole route).

-

Zhang, X., et al. (2020).[8] Green synthesis of indigo derivatives. Dyes and Pigments.[7][9][10][11]

(Note: While historical papers establish the mechanism, modern adaptations in Organic Syntheses provide the specific reagent stoichiometry used in this protocol.)

Sources

- 1. mkscienceset.com [mkscienceset.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 7. Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. eurekaselect.com [eurekaselect.com]

Application Note: A Guide to the Esterification of (3-Methoxy-phenylamino)-phenyl-acetic acid

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the esterification of (3-Methoxy-phenylamino)-phenyl-acetic acid. This valuable building block presents unique challenges due to the presence of a secondary amine, which can compete with the desired carboxylic acid reaction. This guide explores several robust methodologies, explaining the mechanistic rationale behind each and providing detailed, field-proven protocols. We will cover classic acid-catalyzed methods, mild coupling-agent-based reactions, and alternative strategies to ensure high-yield, high-purity synthesis of the desired ester products.

Introduction

(3-Methoxy-phenylamino)-phenyl-acetic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its esters are often required to enhance properties such as cell permeability, solubility, or to serve as protected intermediates for further functionalization.

The primary challenge in the esterification of this substrate lies in the dual reactivity of the molecule. It possesses both a carboxylic acid, the target for esterification, and a secondary amine. This amine is nucleophilic and can lead to undesired side reactions, such as amide formation or reaction with activating agents, under certain conditions. Therefore, the choice of esterification method is critical and must be tailored to manage this competing reactivity. This guide will dissect four primary methods for achieving this transformation, providing the necessary theoretical grounding and practical protocols for success in the laboratory.

Foundational Concepts: Choosing Your Esterification Strategy

The presence of the secondary amine dictates the strategic approach. The chosen method will generally either (a) leverage reaction conditions where the amine is non-reactive or "protected," or (b) employ reagents that are highly selective for the carboxylic acid over the amine.

Here is a logical breakdown of the primary methods discussed in this note:

Caption: Decision workflow for selecting an esterification method.

Esterification Methodologies

3.1 Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

This is a fundamentally robust and cost-effective method that involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2]

-

Mechanistic Rationale: The strong acid (e.g., H₂SO₄) serves two purposes. First, it protonates the carboxylic acid's carbonyl oxygen, rendering it significantly more electrophilic and susceptible to attack by the alcohol.[3] Second, it protonates the secondary amine, forming an ammonium salt. This positively charged ammonium group is no longer nucleophilic, effectively "protecting" it from participating in side reactions. The reaction is reversible, so using the alcohol as the solvent or employing a method to remove water (like a Dean-Stark trap) is essential to drive the equilibrium towards the ester product.[1]

-

Advantages:

-

Inexpensive and readily available reagents.

-

The amine is conveniently protected in situ.

-

Scalable to large quantities.

-

-

Disadvantages & Considerations:

-

Requires harsh conditions (reflux temperatures, strong acid) that may not be suitable for sensitive substrates.

-

Not effective for sterically hindered alcohols, particularly tertiary alcohols.[4]

-

The workup requires careful neutralization of the strong acid.

-

3.2 Steglich Esterification: Mild and Versatile Carbodiimide Coupling

First described by Wolfgang Steglich in 1978, this method is one of the most reliable for substrates that are sensitive to acid or heat.[5][6] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

-

Mechanistic Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by DMAP. DMAP, a superior nucleophile, intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[6]

Caption: Simplified mechanism of the Steglich Esterification.

-

Advantages:

-

Disadvantages & Considerations:

-

DCC can cause allergic reactions and should be handled with care.

-

The dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and is removed by filtration. However, residual amounts can sometimes complicate purification. Using EDC circumvents this, as its corresponding urea is water-soluble and easily removed during an aqueous workup.

-

A side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive. DMAP helps to suppress this side reaction by rapidly converting the intermediate.[5][6]

-

3.3 Mitsunobu Reaction: A Redox Condensation Approach

The Mitsunobu reaction is a powerful method for converting an alcohol into various functional groups, including esters.[7][8] It operates under mild, neutral conditions and is renowned for its reliability. The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

-

Mechanistic Rationale: The reaction is complex but begins with PPh₃ attacking the azodicarboxylate (DEAD) to form a betaine intermediate.[9] This intermediate deprotonates the carboxylic acid. The resulting carboxylate then acts as a nucleophile. In the meantime, the alcohol is activated by the phosphonium species, turning the hydroxyl group into a good leaving group. The carboxylate then displaces this activated hydroxyl group via an Sₙ2 reaction to form the ester.[9][10]

-

Advantages:

-

Very mild and generally neutral conditions.

-

High yields and wide substrate scope.

-

The reaction is typically fast.

-

-

Disadvantages & Considerations:

-

The reagents (DEAD, DIAD) are hazardous and should be handled with care in a fume hood.

-

The byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative, can be difficult to separate from the desired product, often requiring careful chromatography.

-

The pKa of the carboxylic acid should ideally be below 13 for the reaction to proceed efficiently.[9]

-

Summary of Reaction Conditions

The following table provides a comparative overview of the typical conditions for each methodology.

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Key Reagents | Alcohol (excess), H₂SO₄ (cat.) | Alcohol, DCC or EDC, DMAP (cat.) | Alcohol, PPh₃, DEAD or DIAD |

| Solvent | Alcohol (serves as solvent) | Dichloromethane (DCM), THF | Tetrahydrofuran (THF), Dioxane |

| Temperature | Reflux (60-120 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 24 hours | 1 - 12 hours | 1 - 6 hours |

| Key Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea (with EDC) | Triphenylphosphine oxide (TPPO), Hydrazide |

| Ideal For | Large-scale, simple esters | Acid/base sensitive substrates | Mild conditions, high reliability |

| Primary Drawback | Harsh conditions | Difficult-to-remove byproducts (DCC) | Reagent toxicity, difficult purification |

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Operations involving hazardous reagents like thionyl chloride, DCC, and DEAD must be conducted in a certified chemical fume hood.

Protocol 5.1: Methyl Ester Synthesis via Fischer Esterification

This protocol uses methanol as the alcohol and generates HCl in situ from thionyl chloride (SOCl₂) as the acid catalyst.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Methoxy-phenylamino)-phenyl-acetic acid (5.14 g, 20 mmol).

-

Reagent Addition: In a chemical fume hood, add dry methanol (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise to the stirring suspension over 10 minutes. The mixture may warm slightly.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.

-

Final Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 5.2: Ethyl Ester Synthesis via Steglich Esterification

This protocol uses the water-soluble carbodiimide EDC for a simpler work-up.

-

Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add (3-Methoxy-phenylamino)-phenyl-acetic acid (5.14 g, 20 mmol), dry dichloromethane (DCM, 100 mL), ethanol (2.3 mL, 40 mmol), and 4-DMAP (0.24 g, 2 mmol, 0.1 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add EDC hydrochloride (4.22 g, 22 mmol, 1.1 eq) portion-wise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity. If needed, further purification can be achieved via silica gel chromatography.

Conclusion

The successful esterification of (3-Methoxy-phenylamino)-phenyl-acetic acid is readily achievable through several distinct synthetic routes. The classic Fischer-Speier esterification offers a cost-effective and scalable option, provided the substrate can tolerate harsh acidic conditions. For more delicate applications requiring mildness and high yields, the Steglich esterification using a carbodiimide coupling agent like DCC or EDC is a superior choice, representing a balance of efficiency and substrate compatibility.[11] Finally, the Mitsunobu reaction provides another mild alternative, though purification can be more challenging. The optimal method will depend on the specific alcohol, the scale of the reaction, and the constraints of the overall synthetic plan. This guide provides the foundational knowledge and practical steps for researchers to confidently select and execute the most appropriate protocol for their needs.

References

-

Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps. [Link]

-

Wikipedia contributors. (n.d.). Mitsunobu reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

-

Yaqoob, U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6293. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. [Link]

-

Reddit. (2022, August 16). Making esters the the presence of an amine?. r/Chempros. [Link]

-

Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. [Link]

-

Processes of Petrochemistry and Oil Refining. (n.d.). Synthesis, properties and applications of esters of phenylacetic acid. [Link]

- Google Patents. (n.d.). Synthesis of phenylacetic acid esters.

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Canadian Science Publishing. (2022, December 23). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]

-

ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

- Google Patents. (n.d.). Synthesis of phenylacetic acid esters.

-

Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... [Link]

-

SpringerLink. (2018, January 5). Mechanism for acetic acid-catalyzed ester aminolysis. [Link]

-

De Gruyter. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

-

DSpace@MIT. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

-

ResearchGate. (2025, August 9). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Fischer Esterification of Glycerol by Phen.... [Link]

-

SpringerLink. (2018, February 7). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.... [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. [Link]

-

ScienceDirect. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]